molecular formula C9H13NO2 B1203899 Pyrithyldione CAS No. 77-04-3

Pyrithyldione

Cat. No.: B1203899
CAS No.: 77-04-3
M. Wt: 167.20 g/mol
InChI Key: NZASCBIBXNPDMH-UHFFFAOYSA-N
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Description

Pyrithyldione, also known by trade names such as Benedorm , Didropyridine , and Presidon , was invented in 1949 as a psychoactive drug . Initially used as a hypnotic or sedative, it was considered less toxic than barbiturates. due to adverse effects, this compound is no longer in use today.

Biochemical Analysis

Biochemical Properties

Pyrithyldione plays a role in biochemical reactions by interacting with various enzymes and proteins. One of its notable interactions is with the enzyme cytochrome P450 2D6 (CYP2D6). This compound acts as an inducer of CYP2D6, although it is not as potent as glutethimide. This induction increases the O-demethylation of codeine by approximately 20% . Additionally, this compound’s interaction with gamma-aminobutyric acid (GABA) receptors contributes to its sedative effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily influences the central nervous system by enhancing the activity of GABA receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. This compound also induces CYP2D6, which can alter the metabolism of other drugs processed by this enzyme . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its modulation of GABAergic activity and enzyme induction.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GABA receptors and CYP2D6. By binding to GABA receptors, this compound enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the central nervous system. This action is responsible for its sedative and hypnotic effects. Additionally, this compound induces the expression of CYP2D6, which increases the enzyme’s activity and affects the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its long-term effects on cellular function have been observed. Studies have shown that prolonged exposure to this compound can lead to agranulocytosis, a condition characterized by a severe reduction in white blood cells . This adverse effect highlights the importance of monitoring the compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits sedative and hypnotic effects without significant toxicity. At higher doses, the compound can cause adverse effects, including central nervous system depression and agranulocytosis . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while achieving the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with CYP2D6. The induction of CYP2D6 by this compound enhances the enzyme’s activity, leading to increased metabolism of substrates such as codeine . This interaction can affect metabolic flux and metabolite levels, influencing the pharmacokinetics of co-administered drugs.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in fatty tissues . Additionally, this compound’s interaction with transporters and binding proteins can affect its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA receptors. Its activity is influenced by its ability to cross the blood-brain barrier and accumulate in neural tissues. This compound’s localization to specific compartments, such as synaptic membranes, enhances its interaction with GABA receptors and contributes to its sedative effects .

Preparation Methods

Synthetic Routes:: Pyrithyldione can be synthesized through various methods. One notable improvement was patented by Roche in 1959 . Unfortunately, detailed synthetic routes are scarce in the literature.

Industrial Production:: Information on large-scale industrial production methods for this compound is limited. It was primarily manufactured for pharmaceutical purposes.

Chemical Reactions Analysis

Reactivity:: Pyrithyldione is a cyclic compound with a pyridine ring and two carbonyl groups. It can undergo various reactions, including:

    Oxidation: Potential oxidation of the carbonyl groups.

    Reduction: Reduction of the pyridine ring or carbonyl groups.

    Substitution: Substitution reactions at the pyridine nitrogen.

    Other Transformations: Ring-opening reactions or cyclizations.

Common Reagents and Conditions:: Specific reagents and conditions for this compound reactions are not extensively documented. standard organic chemistry reagents (e.g., reducing agents, oxidizing agents) would likely be involved.

Major Products:: The major products formed during this compound reactions would depend on the specific reaction conditions. Further research is needed to explore these products comprehensively.

Scientific Research Applications

Pyrithyldione’s applications span several fields:

    Medicine: Historically used as a sedative-hypnotic, although its use declined due to adverse effects.

    Chemistry: Studying its reactivity and potential derivatives.

    Biology: Investigating its effects on cellular processes.

    Industry: Limited applications, but its synthesis and properties remain of interest.

Comparison with Similar Compounds

Pyrithyldione’s uniqueness lies in its structure—a tetrahydropyridine with two carbonyl groups. Similar compounds include methyprylon and glutethimide, both of which were also used as sedatives but faced safety concerns .

Properties

IUPAC Name

3,3-diethyl-1H-pyridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZASCBIBXNPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C=CNC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045262
Record name Pyrithyldione
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77-04-3
Record name Pyrithyldione
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Record name Pyrithyldione [INN]
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Record name Pyrithyldione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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